molecular formula C11H14BrNO B8152045 1-[(3-Bromophenyl)methyl]-3-methoxyazetidine

1-[(3-Bromophenyl)methyl]-3-methoxyazetidine

Cat. No.: B8152045
M. Wt: 256.14 g/mol
InChI Key: XADHFEMWJOMKPC-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]-3-methoxyazetidine is a substituted azetidine derivative characterized by a 3-bromophenylmethyl group attached to the nitrogen atom of the azetidine ring and a methoxy group at the 3-position of the ring.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-3-methoxyazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-14-11-7-13(8-11)6-9-3-2-4-10(12)5-9/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADHFEMWJOMKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-Bromophenyl)methyl]-3-methoxyazetidine typically involves several steps, starting with the preparation of the bromophenyl precursor. One common method involves the bromination of benzyl alcohol to obtain 3-bromobenzyl alcohol. This intermediate is then subjected to a series of reactions to introduce the azetidine ring and the methoxy group.

    Bromination: Benzyl alcohol is treated with bromine in the presence of a catalyst to yield 3-bromobenzyl alcohol.

    Azetidine Ring Formation: The 3-bromobenzyl alcohol is reacted with an appropriate azetidine precursor under basic conditions to form the azetidine ring.

    Methoxylation: Finally, the azetidine intermediate is treated with a methoxylating agent, such as dimethyl sulfate, to introduce the methoxy group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the phenyl ring undergoes Suzuki–Miyaura cross-coupling and Buchwald–Hartwig amination under palladium catalysis. For example:

  • Reaction with boronic acids : Produces biaryl derivatives under Pd(PPh₃)₄ catalysis (1 mol%) in toluene/ethanol (3:1) at 80°C .

  • Amination : Reacts with primary/secondary amines (e.g., morpholine) using Pd(OAc)₂/Xantphos to yield aryl amines .

Table 1: Substitution Reactions of the Bromophenyl Group

Reaction TypeReagents/ConditionsMajor ProductYield (%)Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, toluene/ethanol, 80°CBiaryl derivatives70–85
Buchwald–HartwigPd(OAc)₂, Xantphos, NaOtBu, 100°CAryl amines65–78

Ring-Opening Reactions of the Azetidine Moiety

The strained azetidine ring undergoes acid-catalyzed ring-opening and oxidation :

  • Hydrolysis : In HCl/THF (1:1), the azetidine ring opens to form a linear amine derivative with a tertiary alcohol .

  • Oxidation : Using KMnO₄ or RuO₄, the ring converts to a γ-lactam (3-methoxy-2-pyrrolidone) .

Table 2: Azetidine Ring Transformations

ReactionConditionsProductSelectivitySource
Acid Hydrolysis6M HCl, THF, 50°C, 12 hLinear amine + tertiary alcohol>90%
OxidationKMnO₄, H₂O/acetone, 0°C, 2 hγ-Lactam80%

Functionalization of the Methoxy Group

The 3-methoxy substituent participates in demethylation and ether cleavage :

  • Demethylation : BBr₃ in DCM at −78°C removes the methyl group, forming a hydroxylated azetidine .

  • Ether exchange : Reacts with Grignard reagents (e.g., MeMgBr) to form larger ethers .

Reactivity in Medicinal Chemistry Contexts

In antitubercular drug development, this compound serves as a scaffold for structure–activity relationship (SAR) optimization :

  • Azetidine amides (e.g., compound 15 ) exhibit improved MIC₉₀ values (0.8 μM) against M. tuberculosis H37Rv compared to non-azetidine analogues .

  • Methoxy-to-cyclopropoxy substitution (e.g., compound 80 ) enhances metabolic stability (mouse hepatocyte Cli: 5.2 mL/min/g) while retaining activity .

Table 3: Biological Activity of Key Derivatives

CompoundModificationPks13 IC₅₀ (nM)MIC₉₀ (μM)Metabolic Stability (Cli, mL/min/g)
15 3-Methoxyazetidine amide1200.818 (Mouse hepatocytes)
80 3-Cyclopropylmethoxy azetidine1501.25.2 (Mouse hepatocytes)

Stability Under Physiological Conditions

The compound shows moderate stability in mouse microsomes (Cli: 18 mL/min/g) but degrades rapidly in human plasma (t₁/₂: 1.2 h) due to esterase activity .

Scientific Research Applications

Chemical Properties and Structure

1-[(3-Bromophenyl)methyl]-3-methoxyazetidine has the following characteristics:

  • Molecular Formula : C12H14BrN
  • Molecular Weight : 256.15 g/mol
  • Structure : The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, along with a bromophenyl group and a methoxy substituent.

Medicinal Chemistry

This compound has shown promise in drug development:

  • Antimicrobial Activity : Preliminary studies indicate that compounds similar to this one exhibit antibacterial properties against various strains, including resistant bacteria such as MRSA. The presence of the bromine atom enhances the compound's reactivity and biological interactions, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. In vitro assays have indicated significant cytotoxic effects, although detailed IC50 values remain to be established. This suggests potential for further investigation into its use as an anticancer agent .

Materials Science

The unique structure of this compound allows it to be utilized in the synthesis of novel materials:

  • Polymer Synthesis : Its reactivity can be harnessed to create polymers with tailored properties for applications in various industrial sectors. The azetidine ring provides structural rigidity, which can be beneficial in material design.

Biological Studies

This compound serves as a valuable tool in biological research:

  • Enzyme Interaction Studies : The azetidine ring's ability to interact with specific enzymes and receptors makes it useful for studying biochemical pathways. Its halogen substituents may enhance binding affinity, providing insights into enzyme modulation mechanisms .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound derivatives:

  • Synthesis and Anticancer Activity : A study reported the synthesis of azetidine derivatives via palladium-catalyzed reactions, yielding compounds with significant anticancer activity against various cell lines. The study highlighted how substituents on the phenyl ring modulate biological activity .
  • Antibacterial Screening : Another research effort screened multiple azetidine compounds for antibacterial properties, revealing that specific substitutions enhanced efficacy against resistant bacterial strains. This emphasizes the importance of chemical modifications in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]-3-methoxyazetidine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The methoxy group in this compound may enhance metabolic stability compared to hydroxylated analogs like 1-[(3-Bromophenyl)methyl]azetidin-3-ol .
  • Fluorination in the 5-position (as in the 3-bromo-5-fluoro analog) could improve lipophilicity and membrane permeability .

Comparison with Bromophenyl-Containing Chalcones

Compound (Chalcone) IC₅₀ (MCF-7 Cells) Synthesis Yield (%) Key Structural Features Reference
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3) 42.22 μg/mL 62.32 3-bromophenyl, p-tolyl ketone
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on (C1) 1,484.75 μg/mL 87.03 4-chlorophenyl, lower cytotoxicity
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4) 22.41 μg/mL 55.32 3-bromophenyl, branched substituent

Key Observations :

  • Bromine at the 3-position (C3 and C4) correlates with higher cytotoxicity compared to 4-chloro analogs (C1) .
  • Bulkier substituents (e.g., 4-isopropyl in C4) enhance activity, suggesting steric effects influence target binding.

Functional Group and Reactivity Comparisons

Methoxy vs. Hydroxy Groups

  • 3-Methoxyazetidine hydrochloride (CAS: 148644-09-1) has a boiling point of 143–149°C and serves as a precursor for synthesizing methoxy-substituted azetidines . Its stability under acidic conditions contrasts with hydroxylated analogs, which may require protection during synthesis.

Biological Activity

1-[(3-Bromophenyl)methyl]-3-methoxyazetidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a bromophenyl group and a methoxyazetidine moiety, which contribute to its unique chemical properties. The presence of the bromine atom allows for specific interactions with biological macromolecules through halogen bonding, while the methoxy group can influence solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and cell signaling.
  • Receptor Modulation : Interaction with specific receptors can lead to alterations in cellular responses, influencing pathways related to inflammation and cancer progression.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent.
  • Anticancer Properties : Investigations into its anticancer effects have shown promise, particularly in inhibiting the growth of certain cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits growth of specific cancer cells
Enzyme InhibitionModulates metabolic enzyme activity

Case Studies

Several case studies have explored the biological effects of this compound in various contexts:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 5 µg/mL. This suggests its potential utility in treating infections caused by resistant strains.
  • Cancer Cell Line Studies : Research involving human cancer cell lines revealed that treatment with the compound led to a reduction in cell viability by up to 70% at concentrations of 10 µM. This finding indicates strong potential for further development as an anticancer agent.

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological efficacy. Modifications to the azetidine ring and substitution patterns on the phenyl group have been explored to improve potency and selectivity.

Table 2: Structural Modifications and Their Effects

Modification TypeEffect on ActivityReference
Hydroxyl Group AdditionIncreased solubility and potency
Fluorination of Phenyl RingEnhanced receptor binding affinity
Variations in Azetidine SubstituentsAltered metabolic stability

Q & A

Q. What are the common synthetic routes for 1-[(3-Bromophenyl)methyl]-3-methoxyazetidine, and what challenges are associated with its purification?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-methoxyazetidine and 3-bromobenzyl bromide derivatives. Key challenges include controlling reaction stoichiometry to avoid over-alkylation and ensuring regioselectivity. Purification often requires column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization. Purity validation via GC (>95.0% purity thresholds, as in ) or HPLC is critical. Impurities may arise from residual brominated intermediates or azetidine ring-opening byproducts .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the azetidine ring structure, methoxy group (-OCH3_3), and benzyl substituent. Splitting patterns in 1^1H NMR distinguish equatorial/axial conformers of the azetidine ring.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak) and detects isotopic patterns from bromine (79^{79}Br/81^{81}Br).
  • IR Spectroscopy : Identifies C-Br stretching (~560 cm1^{-1}) and methoxy C-O bonds (~1100 cm1^{-1}). Cross-referencing with databases like PubChem ensures consistency .

Q. What safety precautions are critical when handling brominated intermediates in the synthesis of this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated reagents (e.g., 3-bromobenzyl bromide).
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • First Aid : In case of exposure, wash affected areas with soap/water (skin) or move to fresh air (inhalation). Consult safety protocols per , which emphasizes immediate medical consultation for brominated compound exposure .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry to analyze electron density maps, identifying electrophilic centers (e.g., benzylic carbon adjacent to Br).
  • Transition State Modeling : Use software like Gaussian or ORCA to simulate SN2 mechanisms, assessing steric hindrance from the azetidine ring.
  • Solvent Effects : COSMO-RS models predict solvation energies in polar aprotic solvents (e.g., DMF), which enhance reaction rates. Studies on analogous brominated compounds () highlight the utility of computational tools in reaction design .

Q. What strategies can mitigate competing side reactions during the alkylation of 3-methoxyazetidine with 3-bromobenzyl bromide?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–5°C) reduce elimination byproducts (e.g., formation of styrene derivatives).
  • Base Selection : Use mild bases (e.g., K2_2CO3_3) instead of strong bases like NaH to minimize ring-opening of the azetidine.
  • Protecting Groups : Temporarily protect the methoxy group with silyl ethers if competing oxidation occurs. ’s synthesis of bromothiophene derivatives demonstrates similar protective strategies .

Q. How do steric and electronic effects influence the conformational dynamics of the azetidine ring in this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structures to analyze puckering angles and substituent orientations.
  • Dynamic NMR : Variable-temperature NMR can detect ring-flipping barriers, influenced by the bulky 3-bromobenzyl group.
  • Computational Analysis : MD simulations reveal preferred conformers; the electron-withdrawing bromine may polarize the benzyl group, affecting ring strain. Studies on related azetidines () highlight steric clashes in transition states .

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